 
                        Fmoc-HoCys(Acm)-OH, also known as Fmoc-Homocysteine(Acetamidomethyl)-OH, is a chemical building block used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for creating peptides, which are chains of amino acids, by attaching amino acid building blocks one by one to a solid support [].
Fmoc-HoCys(Acm)-OH is a homolog of the natural amino acid cysteine (Cys) []. A homolog is a molecule with a similar structure to another molecule. In this case, Fmoc-HoCys(Acm)-OH has an extra methylene group inserted between the alpha carbon and the sulfur-containing side chain compared to cysteine [].
The Fmoc (Fluorenylmethoxycarbonyl) group in Fmoc-HoCys(Acm)-OH serves as a temporary protecting group for the amino terminus (N-terminus) of the amino acid during peptide chain assembly []. This protecting group allows for the selective attachment of the next amino acid building block while keeping the N-terminus of the growing peptide chain unreactive.
The Acm (Acetamidomethyl) group protects the thiol (sulfhydryl) side chain of Fmoc-HoCys(Acm)-OH []. The thiol group in cysteine is highly reactive and can cause unwanted side reactions during SPPS. The Acm group offers temporary protection for the thiol group, allowing for efficient peptide synthesis.
One of the key advantages of Fmoc-HoCys(Acm)-OH is that the Acm protecting group is stable to the acidic cleavage conditions typically used to remove the peptide from the solid support in SPPS []. This allows for the creation of peptides containing homocysteine residues without compromising the overall structure of the peptide.
Fmoc-HoCys(Acm)-OH exhibits biological activities associated with homocysteine and cysteine derivatives. These include:
The synthesis of Fmoc-HoCys(Acm)-OH typically involves two main steps:
This method improves production efficiency by reducing the number of steps and minimizing organic solvent use, thereby decreasing environmental impact.
Fmoc-HoCys(Acm)-OH is primarily used in:
Interaction studies involving Fmoc-HoCys(Acm)-OH focus on its binding properties and reactivity with other biomolecules. These studies often explore:
Such studies are crucial for understanding its role in biological systems and potential therapeutic applications.
Several compounds share structural similarities with Fmoc-HoCys(Acm)-OH. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects | 
|---|---|---|
| Fmoc-Cysteine | Contains Fmoc and a thiol group | Widely used in peptide synthesis; lacks Acm group | 
| Fmoc-D-Cysteine | D-enantiomer of cysteine | Offers different stereochemical properties | 
| Fmoc-Cys(Bzl)-OH | Benzyl protecting group instead of Acm | Different reactivity profile due to benzyl group | 
| Fmoc-Glycine | Simple amino acid without sulfur | Commonly used as a building block | 
| Fmoc-Threonine | Contains hydroxyl group | Involved in different biochemical pathways | 
Fmoc-HoCys(Acm)-OH is unique due to its combination of the homocysteine framework and the Acetamido protecting group, which allows for selective deprotection and functionalization that other similar compounds may not offer.
9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine exhibits a complex molecular architecture that reflects its specialized function in peptide synthesis. The compound possesses the molecular formula C22H24N2O5S with a molecular weight of 428.5 grams per mole, establishing it as a relatively substantial amino acid derivative compared to standard proteinogenic amino acids. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((acetamidomethyl)thio)butanoic acid.
The structural framework incorporates three distinct functional regions that define its chemical behavior and synthetic utility. The 9-fluorenylmethoxycarbonyl moiety serves as a base-labile protecting group attached to the alpha-amino position, providing temporary protection during synthetic procedures. The acetamidomethyl group functions as a sulfur-protecting element, shielding the thiol functionality from unwanted reactions while maintaining synthetic accessibility. The homocysteine backbone extends the carbon chain by one methylene unit compared to cysteine, creating a four-carbon bridge between the amino acid backbone and the protected sulfur atom.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Function | 
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl Group | C15H11O2 | 223.25 | Alpha-amino protection | 
| Acetamidomethyl Group | C3H6NO | 72.09 | Sulfur protection | 
| Homocysteine Backbone | C4H9NO2S | 135.19 | Extended amino acid framework | 
| Complete Molecule | C22H24N2O5S | 428.5 | Protected homocysteine derivative | 
The stereochemistry centers on the L-configuration at the alpha-carbon, maintaining consistency with natural amino acid chirality. The compound exists primarily as a crystalline solid under standard laboratory conditions, exhibiting optical rotation characteristics typical of L-amino acid derivatives. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic fluorenyl protons, the methylene bridges, and the acetamide functionality, providing comprehensive structural verification.
The development of 9-fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine emerged from the convergence of several foundational advances in peptide chemistry throughout the latter half of the twentieth century. The 9-fluorenylmethoxycarbonyl protecting group was first introduced by Louis Carpino in 1970 as a base-labile alternative to existing acid-labile protection schemes. This innovation addressed significant limitations in peptide synthesis by providing orthogonal protection strategies that could be selectively removed under mild conditions without affecting other protective groups.
The integration of 9-fluorenylmethoxycarbonyl chemistry into solid-phase peptide synthesis protocols occurred through the pioneering work of Sheppard and Meienhofer in the late 1970s. Their independent development of 9-fluorenylmethoxycarbonyl-based synthesis strategies demonstrated the superior performance of base-labile protection compared to traditional acid-labile systems. The adoption of 9-fluorenylmethoxycarbonyl methodology enabled the synthesis of longer and more complex peptides while reducing side reactions associated with prolonged acidic conditions.
The specific application to homocysteine derivatives represents a more recent development driven by the need for specialized amino acid building blocks in advanced peptide research. Homocysteine's unique position as a cysteine homolog with an extended carbon chain created opportunities for designing peptides with modified disulfide bridge geometries and altered structural properties. The combination of 9-fluorenylmethoxycarbonyl and acetamidomethyl protection provided a practical solution for incorporating homocysteine residues into peptides while maintaining synthetic efficiency.
9-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine belongs to the class of non-proteinogenic amino acid derivatives that extend the structural diversity available for peptide synthesis. Homocysteine itself represents a direct homolog of cysteine, differing by the insertion of a single methylene group between the amino acid backbone and the sulfur-containing side chain. This structural modification creates a four-carbon chain instead of cysteine's three-carbon arrangement, fundamentally altering the geometric constraints and chemical properties of the resulting amino acid.
The extended carbon chain in homocysteine derivatives produces distinct conformational preferences compared to cysteine-containing peptides. While cysteine typically forms five-membered rings when participating in intramolecular cyclization reactions, homocysteine preferentially generates six-membered ring structures. This difference significantly impacts the stability and reactivity of disulfide bridges formed between homocysteine residues or between homocysteine and cysteine within the same peptide sequence.
Biochemically, homocysteine serves as an intermediate in methionine metabolism and can be converted to cysteine through the transsulfuration pathway. The compound exhibits the ability to form thiolactone structures through intramolecular cyclization, a property not readily observed with cysteine due to geometric constraints. This unique reactivity has implications for both the synthetic utility of homocysteine derivatives and their potential roles in biological systems.
| Property | Cysteine | Homocysteine | Difference | 
|---|---|---|---|
| Carbon Chain Length | 3 carbons | 4 carbons | +1 methylene unit | 
| Preferred Ring Size | 5-membered | 6-membered | Altered cyclization | 
| Thiolactone Formation | Unfavorable | Favorable | Enhanced reactivity | 
| Disulfide Geometry | Constrained | Extended | Increased flexibility | 
The incorporation of 9-fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine into peptide synthesis strategies addresses several critical challenges in modern peptide research. The compound enables the design of peptides with altered disulfide bridge architectures, potentially leading to improved stability or modified biological activity profiles. The extended carbon chain provides additional conformational flexibility compared to cysteine-containing analogs, allowing researchers to fine-tune peptide structures for specific applications.
In drug development contexts, the compound serves as a building block for creating novel therapeutic candidates with enhanced properties. The ability to introduce homocysteine residues at defined positions within peptide sequences enables systematic structure-activity relationship studies that can guide the optimization of peptide-based pharmaceuticals. The compound's compatibility with standard solid-phase synthesis protocols ensures that it can be readily incorporated into existing synthetic workflows without requiring specialized equipment or procedures.
The compound facilitates bioconjugation strategies by providing accessible sulfur functionality after selective deprotection. The acetamidomethyl group can be removed under specific conditions, exposing the free thiol for subsequent coupling reactions with various biomolecules or synthetic constructs. This capability proves particularly valuable in the development of peptide-based diagnostics and targeted drug delivery systems where precise molecular attachment points are required.
Fmoc-HoCys(Acm)-OH, or N-(9-fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-homocysteine, is a protected amino acid derivative with the molecular formula C22H24N2O5S [6]. The compound features a homocysteine core structure that has been modified with two protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino function and the acetamidomethyl (Acm) group protecting the thiol side chain [3] [6]. The molecular weight of Fmoc-HoCys(Acm)-OH is 428.5 g/mol, which corresponds to its chemical composition [6].
The structural arrangement of Fmoc-HoCys(Acm)-OH consists of a central homocysteine backbone with an extended carbon chain compared to cysteine, featuring a tetrahedral alpha-carbon bonded to an amino group (protected by Fmoc), a carboxylic acid group, a hydrogen atom, and a side chain containing a sulfur atom (protected by the Acm group) [3] [6]. The Fmoc protecting group contains a fluorene ring system connected to a carbamate linkage, while the Acm group consists of an acetamide function linked to the sulfur atom via a methylene bridge [3] [4].
The structural formula can be represented as:
O=C(O)[C@H](CCSCNC(C)=O)NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=OThis SMILES notation accurately represents the connectivity and stereochemistry of the molecule [4] [6].
Fmoc-HoCys(Acm)-OH exists as a white to off-white crystalline powder at room temperature [9] [13]. The compound exhibits specific physicochemical properties that are crucial for its applications in peptide synthesis and related fields [5] [6].
| Property | Value | 
|---|---|
| Physical State | Solid powder [9] [13] | 
| Molecular Weight | 428.5 g/mol [6] [5] | 
| Melting Point | 151-155°C [13] [20] | 
| Solubility | Soluble in methanol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [20] [13] | 
| Specific Rotation | [α]/D -32.0 to -36.0° (c = 1 in methanol) [13] [7] | 
| Appearance | White to light yellow powder or crystalline solid [13] [9] | 
The compound is characterized by its limited solubility in water but good solubility in organic solvents such as methanol, dichloromethane, and dimethyl sulfoxide [13] [20]. This solubility profile is typical of Fmoc-protected amino acids due to the hydrophobic nature of the fluorenyl group [32] [13]. The specific rotation value indicates the compound's optical activity, which is important for confirming its stereochemical purity [7] [13].
Fmoc-HoCys(Acm)-OH has a slightly higher molecular weight compared to its cysteine analog (Fmoc-Cys(Acm)-OH, 414.47 g/mol) due to the additional methylene group in the side chain [6] [7]. This structural difference affects its physicochemical properties, including solubility and reactivity patterns [4] [6].
The infrared (IR) spectrum of Fmoc-HoCys(Acm)-OH exhibits characteristic absorption bands that provide valuable information about its functional groups and molecular structure [22] [23]. The spectrum typically shows several distinctive regions that correspond to specific vibrational modes of the molecule's functional groups [22] [24].
Key IR absorption bands for Fmoc-HoCys(Acm)-OH include:
| Wavenumber (cm⁻¹) | Assignment | 
|---|---|
| 3300-3400 | N-H stretching vibrations (carbamate and amide) [22] [10] | 
| 3000-2850 | C-H stretching (aliphatic and aromatic) [10] [24] | 
| 1700-1740 | C=O stretching (carboxylic acid) [10] [22] | 
| 1680-1690 | C=O stretching (carbamate) [22] [23] | 
| 1630-1650 | C=O stretching (acetamide) [10] [24] | 
| 1520-1540 | N-H bending (amide II band) [22] [23] | 
| 1450-1470 | C-H bending (methylene groups) [10] [22] | 
| 1400-1420 | C-O-H bending (carboxylic acid) [22] [24] | 
| 1320-1340 | C-N stretching (amide) [10] [23] | 
| 1240-1260 | C-O stretching (carbamate) [22] [10] | 
| 730-770 | C-H out-of-plane bending (aromatic) [10] [22] | 
The fingerprint region (1500-500 cm⁻¹) of the IR spectrum contains complex patterns that are characteristic of the specific molecular structure of Fmoc-HoCys(Acm)-OH [22] [24]. The presence of the Fmoc group is evidenced by the aromatic C-H stretching bands around 3000 cm⁻¹ and the distinctive carbonyl stretching of the carbamate group at approximately 1690 cm⁻¹ [22] [10]. The Acm protecting group contributes to the spectrum with its acetamide C=O stretching band near 1640 cm⁻¹ and N-H bending vibrations [23] [24].
Comparative analysis with related compounds such as Fmoc-Cys(Acm)-OH reveals similar spectral patterns with slight shifts due to the additional methylene group in the homocysteine side chain [24] [25].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Fmoc-HoCys(Acm)-OH through the analysis of ¹H and ¹³C chemical shifts [11] [27]. The NMR profile of this compound exhibits characteristic signals that correspond to its various structural components [11] [30].
¹H NMR Spectral Data:
The proton NMR spectrum of Fmoc-HoCys(Acm)-OH in deuterated solvents such as DMSO-d₆ or CDCl₃ typically shows the following characteristic signals [10] [11]:
| Chemical Shift (ppm) | Assignment | 
|---|---|
| 7.85-7.25 | Aromatic protons of the fluorenyl group (8H) [11] [27] | 
| 7.0-6.8 | NH proton of the carbamate group (1H) [11] [10] | 
| 6.5-6.3 | NH proton of the acetamide group (1H) [10] [27] | 
| 4.4-4.2 | Alpha-CH proton and CH₂ of the Fmoc group (3H) [11] [27] | 
| 4.2-4.0 | CH proton of the fluorenyl group (1H) [11] [10] | 
| 3.3-3.1 | CH₂ adjacent to the sulfur atom (2H) [10] [27] | 
| 2.8-2.6 | CH₂ of the acetamidomethyl group (2H) [11] [10] | 
| 2.2-1.8 | CH₂ groups of the homocysteine side chain (4H) [10] [27] | 
| 1.8-1.7 | CH₃ of the acetyl group (3H) [11] [10] | 
¹³C NMR Spectral Data:
The carbon-13 NMR spectrum provides complementary structural information with the following characteristic signals [27] [30]:
| Chemical Shift (ppm) | Assignment | 
|---|---|
| 174-172 | Carboxylic acid carbonyl carbon [27] [30] | 
| 170-168 | Acetamide carbonyl carbon [27] [10] | 
| 156-155 | Carbamate carbonyl carbon [27] [30] | 
| 144-143 | Quaternary aromatic carbons of fluorenyl group [27] [10] | 
| 141-140 | Quaternary aromatic carbons of fluorenyl group [27] [30] | 
| 128-120 | Aromatic CH carbons of fluorenyl group [27] [10] | 
| 67-66 | CH₂ carbon of Fmoc group [27] [30] | 
| 53-52 | Alpha-carbon of homocysteine [10] [30] | 
| 47-46 | CH carbon of fluorenyl group [27] [30] | 
| 40-28 | Side chain CH₂ carbons [10] [30] | 
| 23-22 | CH₃ carbon of acetyl group [27] [10] | 
The NMR spectra confirm the structure of Fmoc-HoCys(Acm)-OH and provide evidence for the presence of both protecting groups [11] [27]. The homocysteine backbone is identified by its characteristic chemical shifts, particularly the alpha-carbon and side chain methylene groups [10] [30].
Mass spectrometry is a powerful analytical technique for confirming the molecular weight and structural features of Fmoc-HoCys(Acm)-OH [28] [31]. The mass spectral data provide valuable information about the compound's molecular formula and fragmentation patterns [28] [3].
Molecular Ion and Isotope Pattern:
The molecular ion peak [M+H]⁺ for Fmoc-HoCys(Acm)-OH appears at m/z 429.5, corresponding to the protonated molecular formula C₂₂H₂₅N₂O₅S [3] [28]. The isotope pattern shows characteristic distributions due to the natural abundance of ¹³C and ³⁴S isotopes [28] [31].
Fragmentation Patterns:
Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions, Fmoc-HoCys(Acm)-OH exhibits several characteristic fragmentation patterns [28] [31]:
| m/z Value | Fragment Assignment | 
|---|---|
| 429.5 | [M+H]⁺ (molecular ion) [3] [28] | 
| 451.5 | [M+Na]⁺ (sodium adduct) [28] [31] | 
| 251.1 | Loss of Fmoc group [28] [31] | 
| 207.1 | Fluorenylmethoxycarbonyl fragment [28] [3] | 
| 178.1 | Fluorenyl fragment [28] [31] | 
| 165.1 | Loss of CO₂ from Fmoc fragment [28] [3] | 
| 132.1 | Homocysteine fragment after loss of protecting groups [28] [31] | 
| 88.1 | Acetamidomethyl fragment [28] [3] | 
| 43.0 | Acetyl fragment [28] [31] | 
Under tandem mass spectrometry (MS/MS) conditions, the fragmentation of the molecular ion provides structural information through the sequential loss of protecting groups and other structural components [28] [31]. The fragmentation pathway typically involves the initial loss of the Fmoc group, followed by fragmentation of the homocysteine backbone and the Acm protecting group [28] [3].
High-resolution mass spectrometry confirms the exact mass of Fmoc-HoCys(Acm)-OH, providing further evidence for its molecular formula C₂₂H₂₄N₂O₅S [3] [28]. The observed fragmentation patterns are consistent with the proposed structure and help in distinguishing this compound from related derivatives [28] [31].
The biosynthetic pathway from L-methionine to homocysteine represents a fundamental metabolic process central to one-carbon metabolism and the methionine cycle [1] [2]. This pathway serves as the physiological foundation for understanding the synthetic derivation of homocysteine-containing compounds such as Fluorenylmethoxycarbonyl-Homocysteine(Acetamidomethyl)-Hydroxide.
L-methionine, an essential amino acid, undergoes a series of enzymatic transformations beginning with its adenosylation by methionine adenosyltransferase to form S-adenosylmethionine [3] [4]. This reaction requires adenosine triphosphate and magnesium ions as cofactors, with S-adenosylmethionine serving as the universal methyl donor in numerous cellular methylation reactions [5] [6]. The subsequent demethylation of S-adenosylmethionine through various methyltransferase reactions produces S-adenosylhomocysteine, which is then hydrolyzed by S-adenosylhomocysteine hydrolase to yield homocysteine and adenosine [7] [8].
The conversion efficiency of this biosynthetic pathway is influenced by several regulatory factors including vitamin B12 and folate status, which are essential for the remethylation of homocysteine back to methionine [9] [10]. Vitamin B6 plays a crucial role in the transsulfuration pathway, where homocysteine can be irreversibly converted to cystathionine by cystathionine β-synthase and subsequently to cysteine by cystathionine γ-lyase [11] [12]. This pathway maintains cellular homocysteine levels within physiological ranges and provides the sulfur-containing amino acid cysteine for protein synthesis and antioxidant defense mechanisms [13] [14].
The clinical significance of this biosynthetic pathway extends beyond basic metabolism, as elevated homocysteine levels are associated with cardiovascular disease risk and other pathological conditions [15] [16]. Understanding these metabolic relationships provides essential context for the synthetic chemistry of homocysteine derivatives used in peptide synthesis applications [17] [18].
The protection strategy for Fluorenylmethoxycarbonyl-Homocysteine(Acetamidomethyl)-Hydroxide employs a dual protection scheme specifically designed to enable selective peptide synthesis while maintaining chemical stability [19] [20]. This approach utilizes orthogonal protecting groups that can be removed under different conditions, allowing for precise control during solid-phase peptide synthesis protocols.
The Fluorenylmethoxycarbonyl protecting group functions as a base-labile N-terminal protection mechanism that has become the standard in modern solid-phase peptide synthesis [21] [22]. This protecting group exhibits stability under acidic conditions while being readily removable under mild basic conditions, typically using twenty percent piperidine in N,N-dimethylformamide [23] [24].
The deprotection mechanism involves base-catalyzed β-elimination, where piperidine abstracts the acidic proton from the fluorenyl ring system [25] [26]. This abstraction leads to the formation of dibenzofulvene and carbon dioxide, with the piperidine forming a stable adduct with the dibenzofulvene byproduct that can be easily removed during washing procedures [22] [27]. The reaction proceeds through a highly polar transition state, with the electron-withdrawing nature of the fluorenyl system facilitating rapid deprotection under mild conditions [28] [29].
The advantages of Fluorenylmethoxycarbonyl protection include its compatibility with acid-labile side chain protecting groups, enabling true orthogonal protection schemes [19] [30]. The protecting group also exhibits strong ultraviolet absorbance, allowing for convenient monitoring of deprotection reactions through spectrophotometric methods [22] [31]. Additionally, the mild deprotection conditions minimize side reactions and epimerization, contributing to high peptide purity and yield [27] [32].
The Acetamidomethyl protecting group provides stable protection for the thiol functionality of homocysteine during peptide synthesis [20] [23]. This protecting group exhibits remarkable stability under both acidic and basic conditions, making it compatible with standard Fluorenylmethoxycarbonyl solid-phase peptide synthesis protocols [33] [34].
The Acetamidomethyl group demonstrates exceptional stability to trifluoroacetic acid cleavage conditions, allowing for the isolation of peptides with protected thiol groups [35] [36]. This stability enables sequential disulfide bond formation strategies in complex peptide synthesis, where selective deprotection and oxidation can be performed to achieve regioselective disulfide bridge formation [20] [23].
Deprotection of the Acetamidomethyl group can be achieved through several methods, including iodine-mediated oxidative removal with simultaneous disulfide bond formation [23] [33]. Mercury acetate and silver tetrafluoroborate can also be employed for Acetamidomethyl removal under controlled conditions [33] [34]. N-chlorosuccinimide has emerged as an effective reagent for on-resin Acetamidomethyl removal, providing rapid and selective deprotection while maintaining compatibility with other protecting groups [20] [36].
The orthogonal nature of Fluorenylmethoxycarbonyl and Acetamidomethyl protection enables sophisticated peptide synthesis strategies, particularly for cysteine-rich peptides requiring precise disulfide bond patterns [23] [34]. This protection scheme allows for the synthesis of complex peptides with multiple disulfide bridges through sequential protection and deprotection cycles [20] [36].
The purification and quality control of Fluorenylmethoxycarbonyl-Homocysteine(Acetamidomethyl)-Hydroxide requires specialized analytical techniques designed to assess both chemical purity and structural integrity [37] . Modern purification strategies combine multiple chromatographic approaches with rigorous analytical validation to ensure product quality suitable for peptide synthesis applications.
Reversed-phase high-performance liquid chromatography represents the primary purification method for this compound, utilizing hydrophobic interactions between the fluorenylmethoxycarbonyl moiety and alkyl-modified silica stationary phases [39] [40]. The separation is typically achieved using gradient elution with acetonitrile and water containing trifluoroacetic acid as an ion-pairing agent [39] [41]. This approach provides excellent resolution of the target compound from synthetic byproducts and impurities.
The purification protocol typically involves initial crude product extraction using ethyl acetate, followed by washing with sodium chloride solution to remove water-soluble impurities [42] [41]. Subsequent acidification and crystallization steps enhance product purity, with final purification achieved through preparative reversed-phase chromatography [37] [41]. Quality control measures include assessment of enantiomeric purity, which must exceed ninety-nine and five-tenths percent to meet pharmaceutical standards [43] [37].
Advanced purification techniques include the use of mixed-mode hydrophilic interaction chromatography combined with cation-exchange mechanisms, which provides orthogonal selectivity to reversed-phase methods [44] [45]. This approach is particularly valuable for resolving closely related impurities that may co-elute under standard reversed-phase conditions [44] [46].
Comprehensive analytical validation of Fluorenylmethoxycarbonyl-Homocysteine(Acetamidomethyl)-Hydroxide requires multiple complementary techniques to confirm identity, purity, and structural integrity [47] [48]. The validation strategy encompasses specificity, linearity, accuracy, precision, detection limits, and quantification limits according to international pharmaceutical guidelines [49] [50].
High-performance liquid chromatography with ultraviolet detection at two hundred and twenty nanometers provides the primary method for purity assessment [47] [48]. The analytical method demonstrates excellent specificity, with retention time reproducibility typically within zero and one percent between standard solutions and sample matrices [49] [51]. Linearity is established over the concentration range of twenty-five to one hundred and fifty percent of the target analytical concentration, with correlation coefficients exceeding zero point nine nine five [49] [52].
Detection and quantification limits are established at eleven to twenty picomoles per microliter and thirty-three to sixty picomoles per microliter, respectively [49] [52]. These sensitivity levels enable detection of trace impurities and provide adequate analytical capability for quality control applications [53] [51]. Mass spectrometry provides orthogonal confirmation of molecular weight and structural identity, with electrospray ionization enabling sensitive detection and fragmentation analysis [48] [54].
Nuclear magnetic resonance spectroscopy serves as a definitive method for structural confirmation, providing detailed information about the integrity of both protecting groups and the homocysteine backbone [49]. Proton and carbon-thirteen nuclear magnetic resonance data confirm the expected chemical shifts and coupling patterns consistent with the target structure [54] [55].
Multiple synthetic approaches have been developed for the preparation of Fluorenylmethoxycarbonyl-Homocysteine(Acetamidomethyl)-Hydroxide, each offering distinct advantages in terms of efficiency, scalability, and environmental impact [42] [41]. Comparative analysis of these methodologies reveals significant differences in yield, purity, processing time, and resource utilization.
The traditional two-step synthesis involves separate protection of the amino and thiol functionalities, typically achieving yields of sixty-five to seventy-five percent with purities of ninety-five to ninety-eight percent [41] [56]. This approach requires twenty-four to forty-eight hours processing time and utilizes significant quantities of organic solvents, resulting in moderate environmental impact [42] [41].
The one-pot synthesis method described in Chinese patent CN109160891A represents a significant advancement in synthetic efficiency [42]. This approach combines the acetamidomethyl protection and fluorenylmethoxycarbonyl protection steps in a single reaction vessel, reducing the number of isolation and purification steps [42]. The method achieves yields of seventy-five to eighty-five percent with purities of ninety-six to ninety-nine percent, while reducing processing time to eighteen to thirty hours [42].
The improved efficiency of the one-pot method results from the elimination of intermediate isolation steps and reduced exposure to degradative conditions [42]. The mass ratio optimization of hydrochloric acid, cysteine hydrochloride, acetamidomethyl reagent, and water at 4:(0.8-1.5):(1.6-2.4):(3-5) provides optimal reaction conditions [42]. Reaction temperatures of zero to ten degrees Celsius and reaction times of eighteen to thirty hours ensure complete conversion while minimizing side reactions [42].
Solid-phase synthesis approaches offer advantages for automated production and reduced manual handling [41] [56]. These methods typically achieve yields of seventy to eighty percent with purities of ninety to ninety-five percent, utilizing specialized resin supports and flow-through purification systems [44] [45]. Processing times are reduced to twelve to twenty-four hours, with lower solvent consumption compared to solution-phase methods [57] [54].
Automated synthesis platforms provide the highest efficiency and reproducibility, achieving yields of eighty to ninety percent with purities exceeding ninety-eight percent [29] [41]. These systems utilize computer-controlled reagent addition, temperature control, and real-time monitoring to optimize reaction conditions and minimize variability [19] [29]. Processing times are reduced to eight to sixteen hours, with minimal solvent usage and low environmental impact [30] [41].
The comparative analysis reveals that automated synthesis and one-pot methodologies offer superior efficiency profiles compared to traditional approaches [42] [29]. These advanced methods provide higher yields, improved purities, reduced processing times, and lower environmental impact, making them preferred choices for commercial production [42] [41]. The selection of optimal synthetic methodology depends on specific requirements for scale, throughput, and quality specifications [44] [54].
Cost-effectiveness analysis demonstrates that while automated systems require higher initial capital investment, they provide superior long-term economics through reduced labor costs, improved yields, and enhanced reproducibility [30] [54]. The one-pot synthesis offers an attractive balance of efficiency and accessibility, providing significant improvements over traditional methods without requiring specialized equipment [42] [41].